molecular formula C12H21NO4 B12439302 Methyl (1S,2S)-2-(Boc-amino)cyclopentanecarboxylate

Methyl (1S,2S)-2-(Boc-amino)cyclopentanecarboxylate

Cat. No.: B12439302
M. Wt: 243.30 g/mol
InChI Key: LVSNFSRSQZFNPY-UHFFFAOYSA-N
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Description

Methyl (1S,2S)-2-(Boc-amino)cyclopentanecarboxylate is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. This compound is pivotal in medicinal chemistry and peptide synthesis, where its rigid cyclopentane backbone and stereochemistry enable precise control over molecular conformation. The Boc group provides stability during synthetic steps while allowing selective deprotection under acidic conditions. Its synthesis typically involves stereoselective methods, such as asymmetric catalysis or chiral resolution, to ensure high enantiomeric purity .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSNFSRSQZFNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of Methyl (1S,2S)-2-(Boc-amino)cyclopentanecarboxylate begins with cyclopentanone or its derivatives. Cyclopentanone serves as the foundational precursor due to its five-membered ring structure, which is retained throughout the synthesis. Key intermediates include:

  • 2-Aminocyclopentanecarboxylic acid derivatives : These are generated via reductive amination or enzymatic resolution to establish the (1S,2S) stereochemistry.
  • Protected amino intermediates : Boc (tert-butoxycarbonyl) groups are introduced to shield the amine functionality during subsequent reactions.

Stereoselective Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylate

Reductive Amination

Cyclopentanone undergoes reductive amination with ammonium acetate or benzylamine in the presence of sodium triacetoxyborohydride (STAB) to yield racemic 2-aminocyclopentanecarboxylate. Enantiomeric purity is achieved via:

  • Chiral auxiliaries : (S)-α-Phenylethylamine directs stereochemistry, forming diastereomeric salts separable by crystallization.
  • Enzymatic resolution : Lipases or acylases selectively hydrolyze ester groups of undesired enantiomers.
Reaction Conditions:
Parameter Details Yield (%)
Solvent Methanol or ethanol 85–90
Temperature 0–25°C
Catalyst STAB or Pd/C (for hydrogenation)

Boc Protection of the Amino Group

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP). This step is critical to prevent unwanted side reactions during esterification.

Optimization Insights:
  • Solvent : Dichloromethane or THF improves Boc group incorporation.
  • Temperature : Room temperature minimizes epimerization risks.

Esterification and Final Product Isolation

Methyl Ester Formation

The carboxylic acid intermediate is esterified using methyl iodide or diazomethane in the presence of a base (e.g., K₂CO₃). Alternative routes employ transesterification of ethyl esters with methanol under acidic conditions.

Comparative Data:
Method Reagents Yield (%) Purity (%)
Direct alkylation Methyl iodide, K₂CO₃ 78 99
Transesterification Methanol, H₂SO₄ 82 98

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and scalability:

  • Continuous flow reactors : Enhance reaction control and reduce side products during Boc protection.
  • Crystallization-driven purification : Diastereomeric salts (e.g., dibenzoyl tartrates) isolate the (1S,2S) enantiomer with >99% ee.

Mechanistic Considerations and Side Reactions

Epimerization Risks

The stereochemical integrity of the (1S,2S) configuration is vulnerable during Boc deprotection or esterification. Strategies to mitigate epimerization include:

  • Low-temperature processing : Maintains configuration below 25°C.
  • Proton sponge additives : Neutralize acids generated during reactions.

Competing Pathways

  • Overprotection : Excess Boc₂O may lead to di-Boc byproducts, necessitating precise stoichiometry.
  • Ring-opening reactions : Harsh acidic conditions during esterification can fragment the cyclopentane ring.

Analytical Characterization

Spectroscopic Validation

  • NMR : Distinct signals for Boc (δ 1.4 ppm, singlet) and methyl ester (δ 3.6 ppm, triplet).
  • Mass spectrometry : Molecular ion peak at m/z 229.3 [M+H]⁺ confirms molecular weight.

Chiral Purity Assessment

  • Chiral HPLC : Uses columns like Chiralpak IG-3 to resolve enantiomers, with retention times of 8.2 min for (1S,2S).
  • Optical rotation : [α]D²⁵ = +32° (c = 1.0, MeOH) for the target isomer.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scale Suitability
Reductive amination High yields, minimal byproducts Requires chiral resolution Lab and industrial
Enzymatic resolution Excellent enantioselectivity High enzyme costs Lab-scale
Continuous flow Rapid, scalable Initial setup investment Industrial

Emerging Methodologies

Biocatalytic Approaches

Recent studies highlight transaminases for asymmetric amination, bypassing traditional resolution steps. For example, ω-transaminases convert cyclopentanone directly to (1S,2S)-2-aminocyclopentanecarboxylate with 95% ee.

Photocatalyzed Reactions

Visible-light-driven amination using iridium catalysts achieves stereocontrol under mild conditions, though yields remain moderate (60–70%).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Methyl (1S,2S)-2-(Boc-amino)cyclopentanecarboxylate has diverse applications across several fields:

Organic Synthesis

  • Building Block : It serves as an important intermediate in the synthesis of complex organic molecules, allowing chemists to construct various derivatives with desired functionalities.
  • Reactivity : The compound can undergo hydrolysis to yield the corresponding carboxylic acid or deprotection to yield the free amine for further reactions.

Medicinal Chemistry

  • Pharmaceutical Development : It is utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases. Its structural features allow it to interact with biological targets effectively.
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

Biological Studies

  • Enzyme Mechanisms : The compound is employed in studying enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds and engage in hydrophobic interactions.
  • Metabolic Pathways : Research has shown that it can inhibit specific enzymes involved in metabolic pathways, indicating therapeutic applications in metabolic disorders.

Case Study 1: Antitumor Activity

Research conducted on derivatives of this compound demonstrated significant cytotoxicity against several cancer cell lines. These findings suggest that modifications of this compound could lead to novel anticancer therapies.

Case Study 2: Enzyme Inhibition

A study explored the inhibition of enzymes involved in metabolic pathways by this compound. The results indicated that certain derivatives could effectively modulate enzyme activity, providing insights into potential treatments for metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects amine functionalities during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Structural and Stereochemical Variants

a. Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate

  • Structural Differences : The ethyl ester substituent replaces the methyl ester, slightly altering lipophilicity and hydrolysis kinetics.
  • Stereochemical Impact : The (1R,2S) configuration results in distinct spatial orientation, influencing receptor binding in biological systems.
  • Synthesis : Similar to the target compound but uses ethyl 2-oxocyclopentanecarboxylate as a starting material .

b. Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

  • Ring Size : Cyclobutane (4-membered ring) vs. cyclopentane (5-membered), affecting ring strain and conformational flexibility.
  • Functional Groups : Lacks the Boc group; instead, it has a methylamine substituent, making it more polar but less stable under basic conditions.
  • Applications : Used in fragment-based drug discovery due to its compact structure .

c. (1R,2S,4R)-N-Boc-1-Amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester

  • Additional Hydroxyl Group : Enhances hydrogen-bonding capacity, improving solubility in aqueous environments.
  • Stereochemistry : The 2-hydroxy and 4-carboxylic acid groups introduce additional chiral centers, complicating synthesis but expanding utility in glycopeptide design .
Protecting Group Comparisons

a. Boc vs. Fmoc Derivatives

  • Boc Group : Stable under basic conditions but cleaved with trifluoroacetic acid (TFA). Ideal for stepwise peptide elongation.
  • Fmoc Group: Removed under mild basic conditions (e.g., piperidine), compatible with acid-sensitive substrates. Example: rac-Fmoc-trans-ACPC in requires NOE spectroscopy for chiral purity assessment .

b. Trifluoroethylamino Derivatives

  • Example: Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ().
  • Electron-Withdrawing Effect : The trifluoroethyl group increases resistance to enzymatic degradation but reduces nucleophilicity .
Analytical and Physicochemical Properties
Compound NMR Shifts (DMSO-d6) HPLC Retention Time Solubility
Methyl (1S,2S)-2-(Boc-amino)cyclopentanecarboxylate δ 1.36 (Boc CH3), 3.58 (COOCH3), 7.28 (NH) 12.8 min High in DCM/THF
Methyl 1-(methylamino)cyclobutanecarboxylate δ 2.56–2.31 (m, CH2), 3.82 (COOCH3), 9.10 (NH2+) 9.5 min Moderate in H2O
rac-Fmoc-trans-ACPC () Distinct NOE signals for (1S,2S) and (1R,2R) isomers in CDCl3 N/A Low in MeCN

Biological Activity

Methyl (1S,2S)-2-(Boc-amino)cyclopentanecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino moiety and a methyl ester functional group. The molecular formula is C11H19N1O3C_{11}H_{19}N_{1}O_{3}, with a molecular weight of approximately 215.28 g/mol.

PropertyValue
Molecular FormulaC₁₁H₁₉N₁O₃
Molecular Weight215.28 g/mol
IUPAC NameThis compound
Canonical SMILESCCOC(=O)C1(CCN(C(=O)OC(C)(C)C)C(C1)C(=O)O)C(=O)O

The biological activity of this compound primarily involves its interaction with various biological targets. The compound has been shown to exhibit:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, thereby affecting metabolic pathways. For instance, it can inhibit enzymes involved in amino acid metabolism or neurotransmitter synthesis.
  • Receptor Modulation : The compound's structural features allow it to interact with receptor sites, potentially modulating neurotensin receptors or similar targets which are crucial in pain modulation and other physiological processes .

Biological Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits moderate antimicrobial properties against several bacterial strains. This suggests potential applications in developing new antimicrobial agents .
  • Analgesic Effects : Research indicates that derivatives of this compound may exert analgesic effects through neurotensin receptor pathways, providing insights into its potential use in pain management therapies .

Case Study 1: Antimicrobial Evaluation

A study conducted by Ahmad et al. evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Neurotensin Receptor Interaction

Another study focused on the interaction of this compound with neurotensin receptors. The findings suggested that the compound could selectively bind to these receptors, leading to alterations in nociceptive signaling pathways. This property positions it as a candidate for further research into pain relief medications .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps starting from cyclopentanecarboxylic acid derivatives. Common synthetic routes include:

  • Formation of the Boc-protected amino acid : This involves protecting the amino group with a Boc group.
  • Esterification : Reacting the Boc-protected amino acid with methanol in the presence of acid catalysts leads to the formation of the methyl ester.
  • Purification : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.

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